Diethyl (chloromethyl)phosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some specific examples of its use:

- Synthesis of modified nucleotides: Diethyl (chloromethyl)phosphonate can be used to introduce phosphate groups at specific positions on nucleosides, creating modified nucleotides. These modified nucleotides can then be incorporated into DNA or RNA molecules, allowing researchers to study the impact of these modifications on the properties of the nucleic acids [].

- Modification of existing nucleotides: It can also be used to modify existing nucleotides within DNA or RNA molecules. This can be achieved by selective cleavage of the phosphodiester backbone followed by reaction with diethyl (chloromethyl)phosphonate to introduce a new phosphate group at the desired location [].

These applications provide valuable tools for researchers studying various aspects of nucleic acid biology, including gene expression, protein-nucleic acid interactions, and enzyme activity.

Organic Synthesis

Diethyl (chloromethyl)phosphonate also serves as a versatile building block in organic synthesis due to its reactive chloromethyl group. This group can participate in various reactions, enabling the construction of complex molecules with specific functionalities.

Some examples of its use in organic synthesis include:

- Preparation of phosphonic acids: By treatment with suitable nucleophiles, diethyl (chloromethyl)phosphonate can be converted to various phosphonic acids, which are important functional groups in organic chemistry and have applications in various fields, including pharmaceuticals and materials science [].

- Synthesis of heterocycles: The chloromethyl group can also be used as a precursor for the formation of heterocyclic rings, which are essential components of many drugs and natural products [].

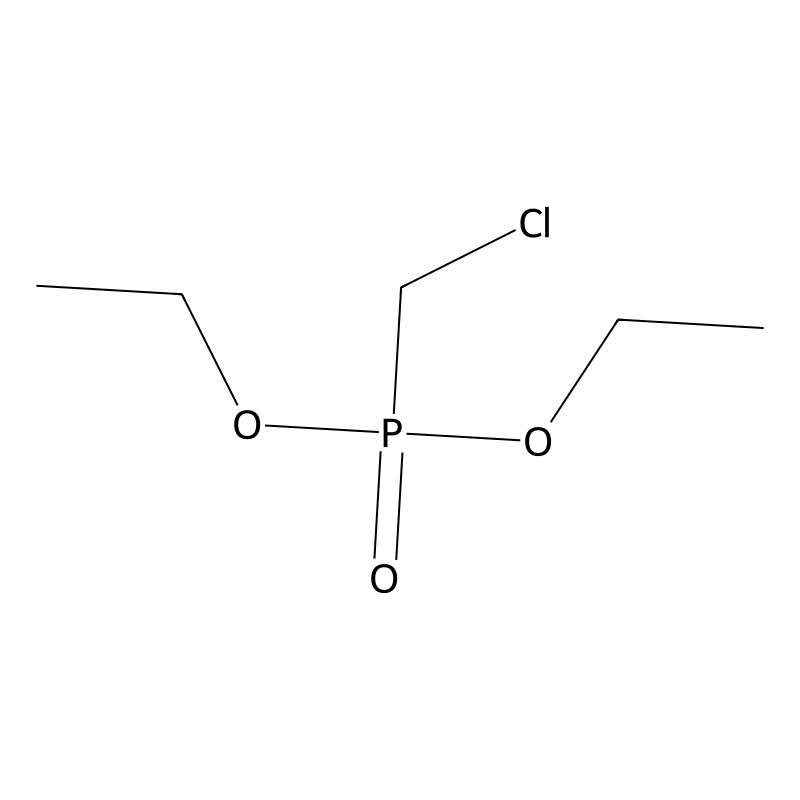

Diethyl (chloromethyl)phosphonate is an organophosphorus compound with the chemical formula CHClOP. It is characterized by the presence of a chloromethyl group attached to a diethyl phosphonate structure, making it a versatile reagent in organic synthesis. This compound is typically encountered as a clear liquid and has a boiling point in the range of 109-110 °C at reduced pressure (10 mmHg) and a flash point of 86 °C . Due to its chemical properties, it is classified as a hazardous substance, capable of causing skin and eye irritation upon exposure .

The synthesis of diethyl (chloromethyl)phosphonate can be accomplished through several methods:

- Chloromethylation of Diethyl Phosphonate: This method involves the reaction of diethyl phosphonate with chloromethyl methyl ether in the presence of a Lewis acid catalyst.

- Phosphonylation Reactions: The compound can also be synthesized via phosphonylation reactions involving chloromethyl compounds and suitable phosphorus sources .

- Alternative Synthetic Routes: Other methods include variations that utilize different chlorinating agents or solvents to optimize yield and purity .

Diethyl (chloromethyl)phosphonate serves multiple applications in organic chemistry, including:

- Synthesis of Phosphonates: It is widely used as an intermediate for synthesizing various phosphonic acid derivatives.

- Reagent in Organic Synthesis: The compound acts as a versatile reagent for creating complex organic molecules, particularly in pharmaceutical chemistry.

- Potential Use in Agrochemicals: Due to its reactivity, it may find applications in developing pesticides or herbicides, although specific formulations are not well-documented .

Diethyl (chloromethyl)phosphonate shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Diethyl (dichloromethyl)phosphonate | CHClOP | Contains two chlorine atoms; more reactive |

| Diethyl (trichloromethyl)phosphonate | CHClOP | Highly reactive due to three chlorine atoms |

| Dimethyl (chloromethyl)phosphonate | CHClOP | Methyl groups instead of ethyl; different sterics |

| Diisopropyl chlorophosphate | CHClOP | Contains isopropyl groups; used in nerve agents |

Diethyl (chloromethyl)phosphonate's unique structure allows it to function effectively as an intermediate in synthesizing more complex organophosphate compounds while maintaining specific reactivity patterns that differentiate it from similar compounds. Its balance between reactivity and utility makes it valuable in synthetic organic chemistry .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant